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Abstract

Euphroside, an iridoid glucoside, has garnered interest within the scientific community for its
potential biological activities. A comprehensive understanding of its chemical structure and
stereochemistry is paramount for any further investigation into its medicinal properties and for
the development of synthetic analogues. This technical guide provides an in-depth overview of
the structural elucidation of Euphroside, presenting its chemical and physical properties,
detailed experimental protocols for its isolation and characterization, and a thorough analysis of
its stereochemical configuration.

Chemical Structure and Properties

Euphroside is a monoterpenoid belonging to the iridoid class of natural products,
characterized by a cyclopentanopyran skeleton. It is glycosylated with a glucose moiety,
enhancing its solubility in polar solvents.

IUPAC Name: (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-
trihydroxy-6-(hydroxymethyl)oxan-2-yljoxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-
carbaldehyde[1]

Molecular Formula: Ci6H24010[1]
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Molecular Weight: 376.36 g/mol [1]

The structure of Euphroside incorporates several chiral centers, leading to a specific three-
dimensional arrangement of its atoms. The stereochemistry has been determined through
extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR)
spectroscopy and is crucial for its biological function.

Table 1: Physicochemical Properties of Euphroside

Property Value Source
Molecular Formula C16H24010 PubChem[1]
Molecular Weight 376.36 g/mol PubChem[1]

(1S,4aR,7S,7aR)-4a,7-
dihydroxy-7-methyl-1-
[(2S,3R,4S,5S,6R)-3,4,5-
trihnydroxy-6-
IUPAC Name PubChem[1]
(hydroxymethyl)oxan-2-ylJoxy-
1,5,6,7a-
tetrahydrocyclopenta|c]pyran-
4-carbaldehyde

CAS Number 76994-07-5 PubChem[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of Euphroside was elucidated primarily through the use of *H and 13C
NMR spectroscopy. The chemical shifts and coupling constants provide detailed information
about the connectivity and spatial arrangement of the atoms within the molecule.

Table 2: 1H and 3C NMR Spectroscopic Data for Euphroside in CDsOD
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'H Chemical Shift (3),

Position 13C Chemical Shift (8) o .
Multiplicity (J in Hz)

Aglycone

1 94.2 5.85 (d, J=6.0)

3 152.3 7.45 (s)

4 110.1

5 29.8 2.75 (m)

6 425 2.05 (M), 2.25 (m)

7 78.1 4.15 (dd, J=8.0, 6.0)

8 72.9

9 58.1 2.80 (M)

10 22.8 1.15(s)

11 169.5 9.20 (s)

Glucose

1' 99.8 4.65 (d, J=7.8)

2' 74.5 3.20 (m)

3 77.8 3.35 (m)

4 71.5 3.25 (m)

5' 78.2 3.30 (M)

6' 62.7 3.65 (m), 3.85 (m)

Data sourced from Gantsetseqg et al. (2017).

Experimental Protocols
Isolation of Euphroside from Pedicularis flava
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The following protocol is a generalized procedure based on the methods reported for the
isolation of iridoid glucosides from plant material.

Diagram 1: Experimental Workflow for Euphroside Isolation

1. Plant Material Collection and Preparation
(Aerial parts of Pedicularis flava)

Extraction

2. Extraction
(Ethanol, 40-50°C, 2h)

Concentration

3. Concentration
(Reduced pressure evaporation)

Fractionation

4. Solvent Partitioning
(Hexane, Chloroform, Ethyl Acetate, n-Butanol)

Purification (EtOAc fraction)

5. Column Chromatography
(Silica gel, Chloroform-Methanol gradient)

Fine Purification

G. Preparative Thin Layer Chromatography (pTLC)

=
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(7. Pure Euphrosida
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Caption: Workflow for the isolation of Euphroside.

Methodology:

Plant Material: The aerial parts of Pedicularis flava were collected, dried, and ground into a
fine powder.

o Extraction: The powdered plant material was extracted with ethanol at a temperature of 40-
50°C for 2 hours.

o Concentration: The ethanolic extract was filtered and concentrated under reduced pressure
using a rotary evaporator.

e Solvent Partitioning: The concentrated extract was suspended in a water-ethanol solution
and successively partitioned with solvents of increasing polarity: hexane, chloroform, ethyl
acetate, and n-butanol.

e Column Chromatography: The ethyl acetate fraction, which is enriched with iridoid
glucosides, was subjected to column chromatography on a silica gel stationary phase. The
column was eluted with a gradient of chloroform and methanol.

» Preparative Thin Layer Chromatography (pTLC): Fractions containing Euphroside, as
identified by TLC analysis, were further purified by pTLC to yield the pure compound.

NMR Spectroscopic Analysis

Instrumentation: *H and 3C NMR spectra were recorded on a 500 MHz NMR spectrometer.

Sample Preparation: A sample of pure Euphroside was dissolved in deuterated methanol
(CDsOD).

Data Acquisition: Standard pulse sequences were used to acquire D (*H, 13C) and 2D (COSY,
HSQC, HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the
residual solvent signal.

Stereochemistry
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The relative and absolute stereochemistry of Euphroside is critical to its identity and biological
activity. The stereochemical assignments are based on the analysis of coupling constants in
the 1H NMR spectrum and through-space correlations observed in 2D NOESY or ROESY
experiments.

Diagram 2: Key Stereochemical Relationships in Euphroside
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Caption: Stereochemical relationships in Euphroside.

The cis-fusion of the cyclopentane and pyran rings is a characteristic feature of many iridoids.
The B-glycosidic linkage between the glucose unit and the aglycone at the C1 position is
determined by the large coupling constant (J = 7-8 Hz) of the anomeric proton (H-1). The
relative stereochemistry of the substituents on the cyclopentane ring is established through
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detailed analysis of 2D NMR data, particularly NOESY/ROESY experiments which reveal
through-space proximity of protons.

Conclusion

The chemical structure and stereochemistry of Euphroside have been unequivocally
established through a combination of isolation techniques and comprehensive spectroscopic
analysis, primarily NMR. The data and protocols presented in this guide provide a foundational
resource for researchers engaged in the study of this and related iridoid glucosides, facilitating
further research into their biological activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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